hex-2-enedioic acid

Übersicht

Beschreibung

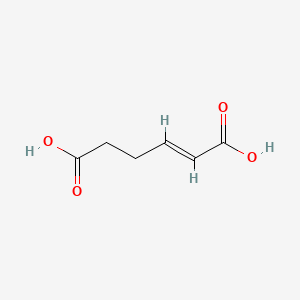

hex-2-enedioic acid: is a six-carbon, monounsaturated dicarboxylic acid with a trans-double bond at the second carbon position. It is a possible metabolite of adipic acid and has the molecular formula C6H8O4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Olefin Metathesis: One method to synthesize trans-2-hexenedioic acid involves the olefin metathesis reaction, where acrylic acid and 4-pentenoic acid are condensed in the presence of a catalyst.

Microbial Production: Another approach involves the microbial conversion of glucose to trans-2-hexenedioic acid using engineered microorganisms such as Corynebacterium glutamicum.

Industrial Production Methods: Industrial production methods for trans-2-hexenedioic acid are still under development, with a focus on optimizing microbial pathways to achieve higher yields and titers .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: hex-2-enedioic acid can undergo reduction reactions, particularly the reduction of the unsaturated α,β bond.

Oxidation: As a dicarboxylic acid, it can participate in oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Oxidation: Typical oxidation reagents for dicarboxylic acids include potassium permanganate and chromium trioxide, although specific studies on trans-2-hexenedioic acid are limited.

Major Products: The major products formed from the reduction of trans-2-hexenedioic acid include adipic acid, a valuable precursor for nylon production .

Wissenschaftliche Forschungsanwendungen

Chemistry

Hex-2-enedioic acid serves as an important intermediate in the synthesis of various chemicals. It is primarily utilized in the production of adipic acid, which is a key precursor for nylon and other polymers. The compound's unique structure allows it to participate in specific chemical reactions that are not possible with its isomers.

Biology

In biological research, this compound is studied for its role in metabolic pathways. It acts as a metabolic intermediate in the biosynthesis of adipic acid through enzymatic hydrogenation processes. Key enzymes involved include enoate reductases (ERs), which facilitate the conversion of this compound into adipic acid, making it significant for biotechnological applications aimed at producing valuable chemicals from renewable resources.

Industry

This compound is being investigated for its potential in producing biodegradable polymers and other sustainable materials. Its role as a precursor in polymerization processes highlights its significance in developing environmentally friendly materials.

Case Studies and Research Findings

- Enzymatic Hydrogenation : A study demonstrated that this compound could be effectively hydrogenated by specific enzymes to yield high quantities of adipic acid. This enzymatic process emphasizes its potential utility in biotechnological applications for producing valuable chemicals from renewable resources.

- Microbial Metabolism : Research has shown that certain microbial strains can utilize this compound as a carbon source, indicating its role in microbial metabolism and its potential for developing sustainable bioprocesses.

Wirkmechanismus

The mechanism of action of trans-2-hexenedioic acid involves its participation in metabolic pathways, particularly the reverse β-oxidation pathway. This pathway includes the reduction of the unsaturated α,β bond, catalyzed by specific enzymes . The molecular targets and pathways involved in its action are primarily related to its role as an intermediate in the biosynthesis of adipic acid .

Vergleich Mit ähnlichen Verbindungen

cis-2-Hexenedioic acid: A stereoisomer with a cis-double bond at the second carbon position.

Adipic acid: A saturated dicarboxylic acid with six carbon atoms.

trans-2-Hexenoic acid: A related compound with a similar structure but lacking one carboxyl group.

Uniqueness: hex-2-enedioic acid is unique due to its trans-double bond and its role as an intermediate in the biosynthesis of adipic acid. Its specific structure allows it to participate in unique chemical reactions and metabolic pathways that are not possible with its cis-isomer or other related compounds .

Biologische Aktivität

Hex-2-enedioic acid, also known as trans-2-hexenedioic acid, is a six-carbon dicarboxylic acid characterized by a trans double bond at the second carbon position. With the molecular formula , this compound has garnered attention for its biological activity and potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

This compound can be synthesized through several methods, including:

- Olefin Metathesis : This method involves the reaction of acrylic acid with 4-pentenoic acid in the presence of a catalyst.

- Microbial Production : Engineered microorganisms such as Corynebacterium glutamicum can convert glucose to this compound, showcasing its potential for sustainable production methods.

The biological activity of this compound is primarily linked to its role in metabolic pathways. It participates in the reverse β-oxidation pathway, where it can be reduced to adipic acid through enzymatic reactions. The key enzymes involved include enoate reductases (ERs), which facilitate the hydrogenation process, yielding adipic acid with high efficiency both in vivo and in vitro.

Biological Significance

This compound exhibits several notable biological activities:

- Metabolic Intermediate : It serves as an intermediate in the biosynthesis of adipic acid, a crucial precursor for nylon production and other industrial applications.

- Enzyme Interaction : The compound interacts with various enzymes and proteins within biological systems, influencing metabolic processes.

- Potential Biomarker : Research indicates that this compound may function as a biomarker for certain metabolic conditions, although further studies are needed to substantiate this claim.

Case Studies and Research Findings

Case Study 1: Enzymatic Hydrogenation

A study demonstrated that this compound could be effectively hydrogenated by specific enzymes, resulting in high yields of adipic acid. This enzymatic process underscores its potential utility in biotechnological applications for producing valuable chemicals from renewable resources.

Case Study 2: Microbial Metabolism

Research on microbial pathways has shown that certain strains can utilize this compound as a carbon source, indicating its role in microbial metabolism. This property is being explored for developing bioprocesses aimed at sustainable chemical production .

Comparative Analysis

The following table summarizes the unique features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₈O₄ | Trans double bond; participates in unique metabolic pathways. |

| Adipic Acid | C₆H₁₀O₄ | Saturated; widely used in nylon production. |

| Maleic Acid | C₄H₄O₄ | Contains a cis double bond; less acidic than this compound. |

| Fumaric Acid | C₄H₄O₄ | Trans configuration; primarily used in food industry. |

| Hexanedioic Acid | C₆H₁₀O₄ | Saturated; lacks double bonds; used in nylon production. |

Eigenschaften

IUPAC Name |

(E)-hex-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBSUGYTMJWPAX-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333155 | |

| Record name | (E)-hex-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-2-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4440-68-0 | |

| Record name | (E)-hex-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.